N-(2,6-Dimethylphenyl)-2-hydroxyacetamide
Overview
Description
N-(2,6-Dimethylphenyl)-2-hydroxyacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,6-dimethylphenyl group attached to a 2-hydroxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Dimethylphenyl)-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry: N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity as an enzyme inhibitor or receptor modulator .
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly in the field of local anesthetics and anti-inflammatory agents .
Industry: In industrial applications, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting sodium channels, thereby blocking nerve signal transmission and providing local anesthesia . The compound’s structure allows it to fit into the active site of enzymes or receptors, modulating their activity and leading to the desired pharmacological effects .
Comparison with Similar Compounds
Lidocaine: A well-known local anesthetic with a similar structure but different functional groups.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Mepivacaine: Similar to lidocaine but with a slightly different pharmacokinetic profile.
Uniqueness: N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the hydroxyacetamide group. This structural uniqueness contributes to its distinct chemical and pharmacological properties .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-3-5-8(2)10(7)11-9(13)6-12/h3-5,12H,6H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIJJBHAVXGCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560821 | |
Record name | N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29183-14-0 | |
Record name | 2',6'-Glycoloxylidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029183140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',6'-GLYCOLOXYLIDIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU92KG3IM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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